4,5,6-Trichloropyrimidin-2-amine
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Overview
Description
Synthesis Analysis
The synthesis of 4,5,6-Trichloropyrimidin-2-amine involves a suspension of 2-amino-4,6-dichloropyrimidine in chloroform. N-chlorosuccinimide is added portionwise to this mixture. The reaction mixture is then refluxed for 2 hours .Molecular Structure Analysis
The molecular structure of 4,5,6-Trichloropyrimidin-2-amine consists of a six-membered ring with two nitrogen atoms at positions 1 and 3 . The InChI code for this compound is 1S/C4H2Cl3N3/c5-1-2(6)9-4(8)10-3(1)7/h(H2,8,9,10) .Physical And Chemical Properties Analysis
4,5,6-Trichloropyrimidin-2-amine is a solid compound with a molecular weight of 198.44 . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Scientific Research Applications
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Chemical Reagent
- Field : Chemistry
- Application Summary : 4,5,6-Trichloropyrimidin-2-amine is a chemical reagent . It can be used as a building block in the synthesis of more complex molecules .
- Methods and Procedures : The specific methods and procedures would depend on the particular synthesis being performed. Typically, this compound would be reacted with other reagents under controlled conditions to form the desired product .
- Results and Outcomes : The outcomes would also depend on the specific synthesis. In general, the goal would be to create a more complex molecule with desired properties .
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SNAr Reactions
- Field : Organic Chemistry
- Application Summary : 4,5,6-Trichloropyrimidin-2-amine can undergo aromatic nucleophilic substitution (SNAr) reactions . These reactions can be used to functionalize the compound, making it a useful intermediate in the synthesis of N-heterocyclic compounds .
- Methods and Procedures : The SNAr reactions on 4,5,6-Trichloropyrimidin-2-amine can be performed under mild and environmentally friendly conditions . The compound can be reacted with a variety of amines .
- Results and Outcomes : The result of these reactions is a functionalized version of 4,5,6-Trichloropyrimidin-2-amine. This functionalized compound can then be used as an intermediate in the synthesis of N-heterocyclic compounds .
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Synthesis of N-Heterocyclic Compounds
- Field : Organic Chemistry
- Application Summary : 4,5,6-Trichloropyrimidin-2-amine can be functionalized through aromatic nucleophilic substitution (SNAr) amination with a variety of amines . This provides an important intermediate for the investigation of N-heterocyclic compounds and potential applications .
- Methods and Procedures : The SNAr reactions on 4,5,6-Trichloropyrimidin-2-amine can be performed under mild and environmentally friendly conditions . The compound can be reacted with a variety of amines .
- Results and Outcomes : The result of these reactions is a functionalized version of 4,5,6-Trichloropyrimidin-2-amine. This functionalized compound can then be used as an intermediate in the synthesis of N-heterocyclic compounds .
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Synthesis of 4,5,6-Trichloropyrimidine-2-carboxamide
- Field : Organic Chemistry
- Application Summary : 4,5,6-Trichloropyrimidin-2-amine can be converted into 4,5,6-Trichloropyrimidine-2-carboxamide . This compound could have potential applications in various fields of chemistry .
- Methods and Procedures : The reaction of 4,5,6-Trichloropyrimidin-2-amine with concentrated sulfuric acid at around 20 °C produces 4,5,6-Trichloropyrimidine-2-carboxamide .
- Results and Outcomes : The result of this reaction is 4,5,6-Trichloropyrimidine-2-carboxamide, which is obtained in a 91% yield . This compound could be used as a building block in the synthesis of more complex molecules .
Safety And Hazards
The safety information for 4,5,6-Trichloropyrimidin-2-amine indicates that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
properties
IUPAC Name |
4,5,6-trichloropyrimidin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl3N3/c5-1-2(6)9-4(8)10-3(1)7/h(H2,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQUTUCGOBIRQIH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1Cl)N)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl3N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40323205 |
Source
|
Record name | 4,5,6-trichloropyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40323205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.43 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6-Trichloropyrimidin-2-amine | |
CAS RN |
51501-53-2 |
Source
|
Record name | 51501-53-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403354 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,5,6-trichloropyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40323205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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